2-(4-Ethylphenoxy)pyrimidine
Description
2-(4-Ethylphenoxy)pyrimidine is a heterocyclic aromatic compound featuring a pyrimidine core substituted with a 4-ethylphenoxy group at the 2-position. Pyrimidine derivatives are widely studied due to their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science. This compound has been synthesized via nucleophilic aromatic substitution or coupling reactions, often involving activated pyrimidine intermediates and phenoxide nucleophiles . Its planar structure allows for π-π stacking interactions, which are critical in binding to biological targets such as enzymes or receptors .
Properties
IUPAC Name |
2-(4-ethylphenoxy)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-2-10-4-6-11(7-5-10)15-12-13-8-3-9-14-12/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGXORDOQZMFBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylphenoxy)pyrimidine typically involves the reaction of 4-ethylphenol with a pyrimidine derivative under specific conditions. One common method is the nucleophilic substitution reaction, where 4-ethylphenol reacts with a halogenated pyrimidine in the presence of a base.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Ethylphenoxy)pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various substituted pyrimidines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its biological activity, including potential antimicrobial properties.
Medicine: Research is ongoing to evaluate its use in pharmaceuticals, particularly as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(4-Ethylphenoxy)pyrimidine exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional distinctions between 2-(4-ethylphenoxy)pyrimidine and related pyrimidine derivatives:
Table 1: Key Comparisons of Pyrimidine Derivatives
Structural and Functional Insights
Substituent Effects on Bioactivity The ethylphenoxy group in this compound provides moderate hydrophobicity, favoring passive diffusion across membranes. In contrast, piperidine-sulfonyl (compound 9 in ) introduces polarity, enhancing solubility but reducing blood-brain barrier penetration. Chloromethylphenoxy derivatives (e.g., ) exhibit agrochemical activity due to electrophilic chlorine, which reacts with thiol groups in enzymes. The dihedral angle (64.2°) between pyrimidine and benzene rings may reduce stacking efficiency compared to planar analogues.
Synthetic Complexity this compound is synthesized via straightforward nucleophilic substitution, whereas trifluoromethyl derivatives () require multi-step protocols involving carbamoyl intermediates. The latter’s complexity limits scalability but improves target specificity.
Pharmacological Profiles Propanolamine derivatives (e.g., compound b in ) exhibit beta-blocker activity due to their isopropylamino-propanol chain, a feature absent in this compound. Indolyl-pyrimidines () leverage heteroaromatic stacking for kinase inhibition, demonstrating higher anticancer potency than ethylphenoxy analogues.
Stability and Solubility
- Trifluoromethyl groups () confer metabolic stability via electron-withdrawing effects, whereas methoxy substituents () increase susceptibility to oxidative degradation.
Research Findings and Implications
- Agrochemical Potential: Chloromethylphenoxy-pyrimidines () show promise as herbicides, but their toxicity profiles require optimization.
- Drug Design: The ethylphenoxy scaffold is a viable intermediate for prodrugs, though sulfonyl or trifluoromethyl modifications () may improve target engagement.
- Limitations: this compound’s lack of ionizable groups restricts solubility in physiological media, necessitating formulation aids.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
